3-Nitro-4-p-tolylpyridine
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Overview
Description
3-Nitro-4-p-tolylpyridine: is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the third position and a p-tolyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-p-tolylpyridine typically involves the nitration of 4-p-tolylpyridine. One common method is the reaction of 4-p-tolylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-p-tolylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-4-p-tolylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-4-p-tolylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Nitro-4-p-tolylpyridine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities or the disruption of cellular processes .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the p-tolyl group.
4-Nitro-2-picoline: Contains a nitro group and a methyl group on the pyridine ring.
2-Nitro-4-methylpyridine: Similar nitro and methyl substitution but at different positions.
Uniqueness: 3-Nitro-4-p-tolylpyridine is unique due to the presence of both the nitro group and the p-tolyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3 |
InChI Key |
VPOGUTKBMHFDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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